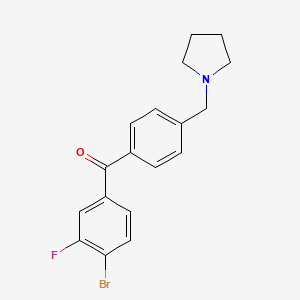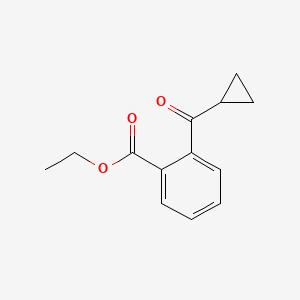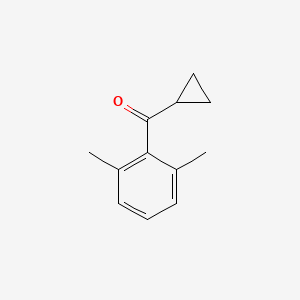
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a complex chemical compound used in scientific research. Its IUPAC name is (4-bromo-3-fluorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is C18H17BrFNO . It has an average mass of 362.236 Da and a monoisotopic mass of 361.047760 Da . The molecule contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of symmetrical pyridines from 4-fluoro phenacyl pyridinium bromide, a related compound, demonstrates the potential chemical transformations that can be applied to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone. This process involves reactions with substituted benzlideneacetophenones under specific conditions, showcasing the versatility of halogenated benzophenones in synthetic chemistry (A. K. Agarwal, 2012).
Investigation in Biological Systems
- The study of halogenated biphenyls, which are structurally related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, reveals their effect on microsomal drug-metabolizing enzymes. These compounds demonstrate the potential biological interactions and transformations that halogenated benzophenones can undergo (S. Bandiera et al., 1982).
Photoluminescence Properties
- Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound similar to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, indicates the potential for such compounds to exhibit unique photoluminescence properties, which could be relevant for applications in material science and optical technologies (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
- The use of related halogenated benzophenones in Grignard reactions demonstrates the chemical reactivity and potential applications of 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone in organic synthesis and educational settings (S. Hein et al., 2015).
Comparative Imaging in Medical Research
- The synthesis of benzophenone-based labeling compounds for use in comparative imaging studies, including positron emission tomography (PET) and single-photon computed tomography (SPECT), highlights the potential of halogenated benzophenones in medical imaging and diagnostics (Zizhong Li et al., 2003).
Environmental Impact and Transformation
- The formation of brominated products from benzophenone-4 chlorination in the presence of bromide ions, closely related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, provides insights into the environmental fate and transformation of such compounds (Ming Xiao et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPDCXZQPJJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642752 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-55-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














